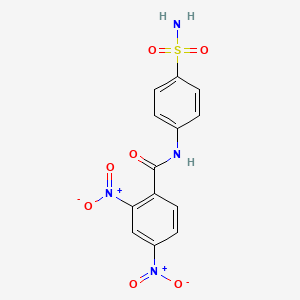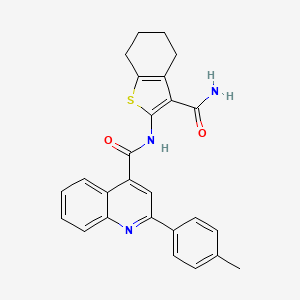![molecular formula C25H23IN2O6 B10889889 4-({2-ethoxy-4-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B10889889.png)
4-({2-ethoxy-4-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes ethoxy, iodo, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazone: This involves the reaction of 4-iodo-3-methoxybenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Etherification: The hydrazone intermediate is then reacted with 2-ethoxy-4-hydroxybenzyl alcohol under basic conditions to form the ether linkage.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-[(2-ETHOXY-4-{[(E)-2-(4-CARBOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID.
Reduction: Formation of 4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-AMINOBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with certain enzymes, potentially inhibiting their activity. The iodo group may also play a role in the compound’s biological activity by facilitating interactions with iodine-sensitive proteins or pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2-ETHOXY-4-{[(E)-2-(4-BROMO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID: Similar structure but with a bromo group instead of an iodo group.
4-[(2-ETHOXY-4-{[(E)-2-(4-CHLORO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID: Similar structure but with a chloro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 4-[(2-ETHOXY-4-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)METHYL]BENZOIC ACID makes it unique compared to its bromo and chloro analogs. The iodo group can participate in specific interactions that are not possible with bromo or chloro groups, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C25H23IN2O6 |
|---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
4-[[2-ethoxy-4-[(E)-[(4-iodo-3-methoxybenzoyl)hydrazinylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H23IN2O6/c1-3-33-23-12-17(14-27-28-24(29)19-9-10-20(26)22(13-19)32-2)6-11-21(23)34-15-16-4-7-18(8-5-16)25(30)31/h4-14H,3,15H2,1-2H3,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
ZWZVGJLQUWKZAW-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)I)OC)OCC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)I)OC)OCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B10889815.png)
![{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889824.png)
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889853.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)

![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
![1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
